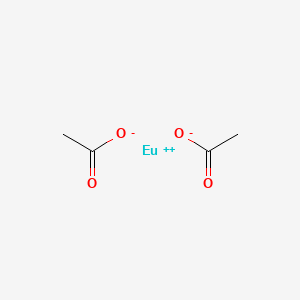

Europium(2+) acetate

Beschreibung

Eigenschaften

CAS-Nummer |

59823-94-8 |

|---|---|

Molekularformel |

C4H6EuO4 |

Molekulargewicht |

270.05 g/mol |

IUPAC-Name |

europium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Eu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI-Schlüssel |

JABSKJKXYGWLSD-UHFFFAOYSA-L |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].[Eu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Europium(II) acetate can be synthesized through the reaction of europium metal with acetic acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of europium(II) to europium(III). The general reaction is as follows: [ 2Eu + 6CH₃COOH \rightarrow 2Eu(CH₃COO)₂ + 3H₂ ]

Another method involves the reduction of europium(III) acetate using a suitable reducing agent, such as metallic europium or hydrogen gas, under controlled conditions .

Industrial Production Methods

Industrial production of europium(II) acetate is not as common as laboratory synthesis due to the specialized conditions required to maintain the +2 oxidation state. similar principles apply, with careful control of the reaction environment to prevent oxidation.

Analyse Chemischer Reaktionen

Oxidation Reactions

Europium(II) acetate demonstrates significant oxidative instability compared to its Eu(III) counterpart due to the lanthanide's accessible +2 oxidation state . Key characteristics include:

| Property | Value/Observation | Source |

|---|---|---|

| Oxidation potential (E°) | -0.35 V vs NHE (aqueous) | |

| Half-life in air (25°C) | <30 minutes | |

| Stabilization method | O-donor ligands increase stability by 400% |

The oxidation process follows second-order kinetics:

with rate constant at pH 7 .

Coordination Chemistry

Structural analyses reveal distinct coordination patterns:

Crystal Field Parameters (CFP):

| Coordination Number | Geometry | CFP (cm⁻¹) | Source |

|---|---|---|---|

| 8 | Square antiprismatic | 650 ± 30 | |

| 7 | Mono-capped trigonal prism | 580 ± 25 |

The compound forms polymeric chains in solid state through acetate bridging, as shown in X-ray diffraction studies . In solution, it exhibits dynamic ligand exchange with water molecules (exchange rate ) .

Solvolysis Reactions

Methanolysis studies demonstrate catalytic activity:

Kinetic Parameters for Ester Cleavage:

| Substrate | (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| p-Nitrophenyl acetate | 4.7 ± 0.3 | 58.2 |

| Ethyl acetate | 0.12 ± 0.01 | 72.4 |

| Phenyl acetate | 0.89 ± 0.05 | 63.8 |

Data from shows a proposed mechanism involving:

-

Eu²⁺ coordination to ester carbonyl

-

Nucleophilic attack by methoxide

-

Tetrahedral intermediate formation

Hydration Effects

Vibrational spectroscopy reveals significant water structure modification:

Raman Spectral Shifts:

| Concentration (M) | Δν(OH) (cm⁻¹) | Hydrogen Bond Energy Increase (%) |

|---|---|---|

| 0.1 | -24 | 18.7 |

| 10⁻³ | -15 | 11.2 |

| 10⁻⁶ | -8 | 6.1 |

These changes persist even at ultrahigh dilutions (10⁻³⁰ M), suggesting long-range ordering effects .

Synthetic Considerations

The two-stage synthesis method yields optimal results:

Optimized Reaction Conditions:

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 120°C | 120°C |

| Molar Ratio (AcOH:EuO) | 40:1 | 1:6 (H₂O:AcOH) |

| Reaction Time | 2.5 hr | 1.8 hr |

| Yield | 98.4% | 99.1% purity |

This method eliminates byproducts while maintaining stoichiometric control .

The compound's unique redox properties and ligand dynamics make it valuable for catalytic applications, though oxidative instability requires careful atmospheric control during handling. Recent advances in ligand design show promise for enhancing its stability in aqueous systems .

Wissenschaftliche Forschungsanwendungen

Europium(2+) acetate is a compound of europium in the +2 oxidation state, which is less common compared to its +3 state. It appears as a white to pale yellow solid and is known for its unique luminescent properties, particularly under ultraviolet light. It is often used in research and applications involving luminescence and catalysis due to its distinct electronic configuration and reactivity profile.

Scientific Research Applications

- Biomedical Imaging this compound's luminescent properties make it suitable for applications in medical imaging and diagnostics.

- Luminescence Studies this compound is employed in research and applications concerning luminescence due to its distinct electronic configuration.

- Catalysis Due to its reactivity profile, this compound is used in catalysis.

- Interaction Studies Studies often focus on its interactions with various ligands and solvents. Potentiometric studies have investigated how europium ions interact with acetate ligands under different conditions, providing insights into their stability and complexation behavior. Research has indicated that europium ions can participate in ion-exchange reactions with other metal ions, influencing their reactivity and potential applications.

- Effect on Intermolecular Properties of Water Research shows that the addition of europium acetate to water can impact the bonding of water molecules, affecting the structure of water .

Data Table: Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Europium(3+) acetate | More stable than this compound; common in luminescent applications. | |

| Barium acetate | Similar structural properties; used in various chemical syntheses. | |

| Calcium acetate | Commonly used as a food additive; exhibits different reactivity patterns. | |

| Strontium acetate | Similar ionic size; used in fireworks for color effects. |

Case Studies

- Intermolecular Properties of Water: A study investigated the effects of europium acetate and intensive stirring on the intermolecular properties of water in solutions . Raman spectroscopy showed that intermolecular binding is stronger in solutions of europium acetate of M and M than in water controls . Solutions of europium acetate at a concentration of M and some lower concentrations demonstrate weaker hydrogen bonding than in the respective water dilutions .

- Solar Energy Technologies: Researchers at the Harbin Institute of Technology's Shenzhen Graduate School found that inserting ultrathin film layers of lithium acetate vastly improved the performance of polymer bulk-heterojunction solar cells .

- Spectroscopy Methods: Raman and IR spectroscopy have demonstrated that the addition of europium acetate (0.1 M) to water increases the bonding of its molecules and reduces the proportion of free water molecules in the solution, effectively changing the structure of water . The study indicates the applicability of these methods to finding qualitative differences between high dilutions of a substance and water, even at such high dilutions that theoretically no molecules of the initial substance should be present .

Wirkmechanismus

The mechanism by which europium(II) acetate exerts its effects is primarily related to its ability to participate in redox reactions and form coordination complexes. The europium ion can interact with various ligands, leading to changes in its electronic structure and properties. These interactions are crucial for its applications in luminescence and catalysis.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Ionic Radius : Eu²⁺ has a larger ionic radius (~1.17 Å in coordination number 6) compared to Eu³⁺ (0.947 Å), influencing its solubility and crystal structure .

- Solubility : Eu(II) compounds, such as Eu(II) sulfate, are highly insoluble in water, suggesting similar behavior for Eu(II) acetate .

- Stability : Eu²⁺ is prone to oxidation in aqueous or aerobic environments, necessitating inert atmospheres for synthesis and storage.

Comparison with Similar Compounds

Europium(III) Acetate (Eu(CH₃COO)₃·xH₂O)

Key Differences :

Research Findings :

- Eu(III) acetate exhibits catalytic activity in ester methanolysis at neutral pH, attributed to Eu³⁺-methoxide complexes .

Other Divalent Lanthanide Acetates

Eu²⁺ shares similarities with other divalent lanthanides (e.g., Sm²⁺, Yb²⁺) but has distinct properties:

Structural Insights :

Analogous Divalent Metal Acetates

Comparisons with non-lanthanide M²⁺ acetates highlight europium’s unique behavior:

| Compound | Ionic Radius (Å, CN6) | Solubility (g/100 mL H₂O) | Applications |

|---|---|---|---|

| Eu(CH₃COO)₂ | 1.17 | <0.1 (estimated) | Specialty catalysts |

| Ca(CH₃COO)₂ | 1.00 | 34.7 | Food preservative |

| Sr(CH₃COO)₂ | 1.18 | 25.0 | Ceramic precursors |

| Ba(CH₃COO)₂ | 1.35 | 58.8 | Pyrotechnics |

Notable Trends:

- Solubility increases with ionic radius for alkaline earth acetates, but Eu²⁺ acetate defies this trend due to strong interionic interactions in the solid state .

Q & A

Q. What are the established methodologies for synthesizing Europium(2+) acetate (Eu(CH₃COO)₂) with high purity?

this compound is typically synthesized under reducing conditions to stabilize the Eu²⁺ oxidation state. A common approach involves:

- Using europium(III) precursors (e.g., EuCl₃) and reducing agents (e.g., H₂ gas) during annealing (500°C for 2 hours under H₂ flow) to reduce Eu³⁺ to Eu²⁺ .

- Wet chemical methods with precursors like europium acetate hydrate (Eu(CH₃COO)₃·H₂O) in solutions containing citric acid and methacrylic acid, followed by reflux under inert atmospheres (N₂) to minimize oxidation .

- Monitoring reaction pH and temperature to avoid hydrolysis or side reactions.

Key Characterization Techniques :

Q. How does the coordination environment of Eu²⁺ in acetate compounds influence its ionic radius and stability?

The ionic radius of Eu²⁺ varies with coordination number (CN) and local bonding:

- Shannon-Prewitt ionic radii (revised):

| Coordination Number | Ionic Radius (Å) |

|---|---|

| CN=6 | 1.31 |

| CN=8 | 1.39 |

| Distortions in coordination polyhedra (e.g., due to acetate ligands) can reduce effective ionic radii by up to 0.05 Å . |

- Stability is enhanced in non-aqueous solvents or matrices (e.g., perovskite nanowires) that limit oxidation .

Q. What factors affect the stability of this compound in aqueous vs. non-aqueous systems?

- Aqueous systems : Eu²⁺ is prone to oxidation to Eu³⁺. Stability is improved by:

- Using degassed solvents and inert atmospheres (N₂/Ar).

- Adding chelating agents (e.g., citric acid) to shield Eu²⁺ from water .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the optical properties of this compound in different matrices?

Discrepancies in photoluminescence (PL) spectra often arise from:

- Matrix effects : Eu²⁺ emission peaks shift depending on host material (e.g., ZnS vs. CsPbCl₃) due to variations in crystal field splitting .

- Oxidation state impurities : Trace Eu³⁺ contamination broadens emission bands. Mitigation strategies:

- Validate synthesis conditions (e.g., H₂ annealing duration) using XPS .

- Compare PL lifetimes; Eu²⁺ typically exhibits faster decay (<1 µs) than Eu³⁺ (>1 ms) .

Q. What advanced methodologies are used to study the electronic structure of Eu²⁺ in acetate complexes?

- Synchrotron-based techniques : X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) probe local coordination and oxidation states .

- Density functional theory (DFT) : Models the influence of acetate ligands on Eu²⁺ 4f-5d transitions. For example, calculations show AcO⁻ adsorption on CsPbCl₃ surfaces reduces trap states, enhancing carrier mobility .

Q. How can researchers address challenges in reproducing synthesis protocols for Eu²⁺-doped materials?

Common pitfalls include:

- Inconsistent precursor purity : Use high-purity europium acetate hydrate (>99%) to avoid competing reactions .

- Ambient oxidation : Standardize glovebox protocols (O₂ < 0.1 ppm) and characterize intermediates with thermogravimetric analysis (TGA) .

- Documentation : Adhere to EASE guidelines for detailed methods, including reagent sources, reaction times, and equipment specifications .

Data Contradiction Analysis

Q. Why do reported ionic radii for Eu²⁺ vary across studies?

Variations arise from:

- Coordination environment : Higher CN increases ionic radius (e.g., CN=8 vs. CN=6) .

- Measurement techniques : XRD vs. EXAFS may yield differing values due to assumptions about bond lengths.

- Sample history : Annealing or aging can alter crystallinity and ligand bonding .

Recommendation : Cross-validate radii using multiple techniques (e.g., XRD + EXAFS) and report synthesis conditions explicitly .

Q. How should researchers interpret conflicting results on the catalytic activity of this compound?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.